molecular formula C11H9N3O2 B4453412 2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol CAS No. 61466-24-8

2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol

Cat. No.: B4453412
CAS No.: 61466-24-8
M. Wt: 215.21 g/mol
InChI Key: WAZVAFGPLLQIQQ-UHFFFAOYSA-N
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Description

2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol is a heterocyclic compound that features a fused chromene and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol typically involves the reaction of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction . This reaction is versatile and can be carried out under various conditions, including microwave-assisted synthesis, which offers the advantage of shorter reaction times and higher yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol is unique due to its specific ring structure and the presence of both amino and hydroxyl groups, which contribute to its diverse biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-13-5-7-9(14-11)6-3-1-2-4-8(6)16-10(7)15/h1-5,10,15H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZVAFGPLLQIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NC=C3C(O2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407938
Record name 2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61466-24-8
Record name 2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol
Reactant of Route 2
2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol
Reactant of Route 3
2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol
Reactant of Route 4
2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol
Reactant of Route 5
2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol
Reactant of Route 6
2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol

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